Cas no 933696-57-2 (2-Amino-4-(aminomethyl)oxazole)
2-Amino-4-(aminomethyl)oxazole Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-4-(aminomethyl)oxazole
- 4-(aminomethyl)-1,3-oxazol-2-amine
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- Inchi: 1S/C4H7N3O/c5-1-3-2-8-4(6)7-3/h2H,1,5H2,(H2,6,7)
- InChI Key: QNESFFXXSAXDFL-UHFFFAOYSA-N
- SMILES: O1C(N)=NC(=C1)CN
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 77.7
- Topological Polar Surface Area: 78.1
2-Amino-4-(aminomethyl)oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM324829-1g |
2-Amino-4-(aminomethyl)oxazole |
933696-57-2 | 95% | 1g |
$912 | 2024-07-19 | |
| Chemenu | CM324829-1g |
2-Amino-4-(aminomethyl)oxazole |
933696-57-2 | 95% | 1g |
$351 | 2021-08-18 | |
| Ambeed | A581229-1g |
2-Amino-4-(aminomethyl)oxazole |
933696-57-2 | 95+% | 1g |
$760.0 | 2025-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749585-1g |
4-(Aminomethyl)oxazol-2-amine |
933696-57-2 | 98% | 1g |
¥7447.00 | 2024-04-24 | |
| Crysdot LLC | CD11010411-1g |
2-Amino-4-(aminomethyl)oxazole |
933696-57-2 | 95+% | 1g |
$371 | 2024-07-19 |
2-Amino-4-(aminomethyl)oxazole Suppliers
2-Amino-4-(aminomethyl)oxazole Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2-Amino-4-(aminomethyl)oxazole
Comprehensive Overview of 2-Amino-4-(aminomethyl)oxazole (CAS No. 933696-57-2): Properties, Applications, and Innovations
2-Amino-4-(aminomethyl)oxazole (CAS No. 933696-57-2) is a specialized heterocyclic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. This oxazole derivative is characterized by a five-membered ring containing both nitrogen and oxygen atoms, functionalized with amino and aminomethyl groups. Its molecular formula, C4H7N3O, and moderate polarity make it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutic scaffolds.
The compound’s physicochemical properties, such as a molecular weight of 113.12 g/mol and solubility in polar solvents like DMSO and water, enhance its utility in synthetic chemistry. Recent studies highlight its role in constructing privileged structures—molecular frameworks frequently found in FDA-approved drugs. This aligns with the trending focus on fragment-based drug design (FBDD), where small, functionalized building blocks like 2-Amino-4-(aminomethyl)oxazole accelerate lead optimization. Industry forums and patent filings frequently cite its incorporation into bioconjugates and covalent inhibitors, addressing challenges in oncology and infectious diseases.
From an industrial perspective, scalability and green synthesis methods for CAS No. 933696-57-2 are under investigation, reflecting the broader shift toward sustainable chemistry. Catalytic amination and microwave-assisted cyclization techniques are being optimized to reduce waste and improve yields—a response to the pharmaceutical sector’s emphasis on Process Intensification (PI). These advancements resonate with ESG (Environmental, Social, and Governance) metrics, a hot topic among investors and regulatory bodies.
Analytical characterization of 2-Amino-4-(aminomethyl)oxazole relies on advanced techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance), ensuring purity for high-value applications. Quality control protocols often reference ICH guidelines, particularly for its use in GMP-compliant manufacturing. This rigor addresses frequent user queries about batch-to-batch consistency and impurity profiles—critical concerns in preclinical development.
Emerging applications include its integration into metal-organic frameworks (MOFs) for catalytic systems and as a ligand in transition-metal complexes. Such innovations tap into the surge of interest in heterogeneous catalysis and renewable energy solutions. Additionally, computational studies leveraging AI-driven molecular docking platforms explore its binding affinities, a nod to the intersection of cheminformatics and traditional medicinal chemistry.
In summary, 2-Amino-4-(aminomethyl)oxazole exemplifies how niche chemical entities drive interdisciplinary breakthroughs. Its adaptability across life sciences and materials engineering positions it as a compound of enduring relevance, while sustainable synthesis routes ensure alignment with 21st-century industrial priorities.
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